(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile

Hydrogen bonding Chromatographic retention Solubility prediction

Standard biphenylacetonitriles lack the electronic push-pull architecture required for complex SAR studies or controlled C-C bond formation. This tri-substituted intermediate solves that gap. - **Reactivity**: Nitro group activates benzylic protons for Michael additions & Knoevenagel condensations (83-95% expected yields). - **Diversification**: CN handle hydrolyzes to acid (PubChem CID 58020364) or reduces to amine; 3′-NO₂ reduces to 3′-NH₂ for amide coupling. - **Supply**: Reliable stock for pharmaceutical intermediate & NLO chromophore development.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
Cat. No. B12084266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC#N)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O3/c1-20-15-6-5-11(7-8-16)9-14(15)12-3-2-4-13(10-12)17(18)19/h2-6,9-10H,7H2,1H3
InChIKeyPKEMAJOFXWMRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: (6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile


(6-Methoxy-3′-nitro-biphenyl-3-yl)-acetonitrile (CAS 1158234-86-6, molecular formula C₁₅H₁₂N₂O₃, molecular weight 268.27 g/mol) is a tri-substituted biphenylacetonitrile derivative bearing a 6-methoxy electron-donating group, a 3′-nitro electron-withdrawing group, and a 3-acetonitrile functional handle on the biphenyl core . The compound belongs to the nitrobiphenylacetonitrile class, which has established synthetic utility as a building block for pharmaceuticals, agrochemicals, and functional materials via the reactive acetonitrile moiety [1]. Its substitution pattern yields four hydrogen-bond acceptor sites and zero hydrogen-bond donors, distinguishing it from simpler biphenylacetonitrile analogs in polarity, chromatographic behavior, and potential intermolecular interactions .

Why Generic Biphenylacetonitrile Substitution Fails


Generic biphenylacetonitriles lacking the dual methoxy-nitro substitution cannot replicate the electronic push-pull architecture of (6-Methoxy-3′-nitro-biphenyl-3-yl)-acetonitrile, which is essential for two differentiated properties: (i) the 3′-nitro group withdraws electron density to increase benzylic proton acidity at the acetonitrile α-carbon, enabling nucleophilic reactivity pathways unavailable to unsubstituted or methoxy-only analogs [1]; and (ii) the 6-methoxy group donates electron density into the biphenyl π-system, modulating the reduction potential of the nitro group and altering the compound's behavior in reductive amination and catalytic hydrogenation sequences commonly employed in pharmaceutical intermediate synthesis [2]. Simply substituting a mono-substituted biphenylacetonitrile or a non-nitrile biphenyl analog introduces different electronic profiles, different numbers of hydrogen-bond acceptors (4 vs. 1–3 for comparators), and altered reactivity at the nitrile carbon—each of which can derail a multi-step synthetic route or structure-activity relationship (SAR) study .

Quantitative Differential Evidence vs. Closest Analogs


Hydrogen-Bond Acceptor Count Advantage

The target compound possesses four hydrogen-bond acceptor sites (nitro O atoms ×2, methoxy O ×1, nitrile N ×1), compared with only 1 HBA for 2-([1,1′-biphenyl]-3-yl)acetonitrile (CAS 51780-76-8), 2 HBA for (2′-methoxy[1,1′-biphenyl]-4-yl)acetonitrile (CAS 893734-31-1), and 3 HBA for (3′-nitro[1,1′-biphenyl]-4-yl)acetonitrile (CAS 120985-55-9) . This 2- to 4-fold higher HBA count translates into higher topological polar surface area (estimated ~85 Ų vs. ~24 Ų for the unsubstituted analog) and is expected to produce longer retention on normal-phase chromatography and enhanced solubility in polar aprotic solvents [1].

Hydrogen bonding Chromatographic retention Solubility prediction Fragment-based drug design

Electronic Push-Pull Nucleophilic Reactivity

The 3′-nitro group withdraws electron density from the biphenyl system, activating the benzylic protons of the acetonitrile moiety for deprotonation and subsequent nucleophilic attack. This activation mechanism is well-established for nitrophenylacetonitriles, where the nitro group functions as a 'temporary activating group' enabling organocatalytic Michael additions to α,β-unsaturated aldehydes [1]. The 6-methoxy group further modulates this reactivity by donating electron density para to the acetonitrile-bearing ring, fine-tuning the pKa of the benzylic C–H. In contrast, (2′-methoxy[1,1′-biphenyl]-4-yl)acetonitrile (CAS 893734-31-1)—lacking the nitro group—cannot participate in this activation pathway, while (3′-nitro[1,1′-biphenyl]-4-yl)acetonitrile (CAS 120985-55-9)—lacking the methoxy group—offers no electronic fine-tuning capability at the 6-position .

Organocatalysis Nucleophilic addition Benzylic proton acidity Knoevenagel condensation

Patent-Backed Synthetic Access

The compound falls within the explicit claims of EP 2029519 A1 (WO2007138089A1) and related Indian Patent 253213, which describe processes for preparing substituted biphenyls of formula (I) where R¹ = nitro and R² = cyano (CN), using palladium-catalyzed coupling of chloronitrobenzene derivatives with phenylboronic acids or diphenylborinic acids [1][2]. This patent family also covers compounds where R¹ = amino (accessible via nitro reduction), establishing a documented synthetic route from the target compound to downstream amino-biphenylacetonitrile intermediates. The multi-jurisdiction patent filings (EP, US, JP, KR, AU, CA, BR, EA, IL) indicate industrial interest in this structural class and reduce procurement risk by providing a legally mapped synthetic pathway [1].

Process chemistry Suzuki coupling Palladium catalysis Scalable synthesis

Molecular Weight Differentiation

At 268.27 g/mol, the target compound is 39% heavier than 2-([1,1′-biphenyl]-3-yl)acetonitrile (193.24 g/mol) , 13% heavier than (3′-nitro[1,1′-biphenyl]-4-yl)acetonitrile (238.24 g/mol) , and 20% heavier than (2′-methoxy[1,1′-biphenyl]-4-yl)acetonitrile (223.27 g/mol) . This molecular weight difference directly affects the mass required to achieve a given molar concentration: a 10 mM stock solution in 1 mL DMSO requires 2.68 mg of the target compound vs. 1.93 mg for the unsubstituted analog—a 39% increase in material consumption per experiment .

Molecular weight Formulation science Dosing calculations Stock solution preparation

Scaffold Provenance in Bioactive Molecules

The 6-methoxy-3′-nitro-biphenyl core, with the acetonitrile group at position 3 serving as a synthetic handle for further elaboration, appears as a critical substructure in multiple bioactive series. D159153 (CAS 1158231-00-5), a 2-fluoro-6-methoxy-3′-nitro-biphenyl derivative bearing a urea-linked phenyl group at the position corresponding to the acetonitrile carbon, is a highly selective phosphodiesterase 4 (PDE4) inhibitor under investigation for asthma, COPD, and neuroinflammatory disorders . Additionally, o-(biphenyl-3-ylmethoxy)nitrophenyl compounds incorporating the nitro-biphenyl-methoxy architecture have been developed as PD-1/PD-L1 inhibitors with demonstrated in vivo anticancer efficacy . The acetonitrile group of the target compound serves as a versatile precursor for carboxylic acid, amide, amine, and tetrazole bioisostere synthesis [1].

PDE4 inhibition PD-1/PD-L1 Immuno-oncology Kinase inhibitor scaffold

Rotatable Bond Count and Conformational Flexibility

The target compound possesses three rotatable bonds (biphenyl inter-ring bond, CH₂–CN bond, and O–CH₃ bond) compared with only one rotatable bond for the non-nitrile analog 4′-methoxy-3-nitro-1,1′-biphenyl (CAS 53059-31-7, melting point 182–184 °C) [1] and one rotatable bond for unsubstituted 2-([1,1′-biphenyl]-3-yl)acetonitrile . The increased conformational degrees of freedom, combined with the higher polarity from the nitro and nitrile groups, are expected to lower crystal lattice energy and reduce melting point, potentially improving solubility in organic solvents—a property consistent with the observation that 4′-methoxy-3-nitro-1,1′-biphenyl (without acetonitrile) is a high-melting crystalline solid (182–184 °C), suggesting that the acetonitrile group disrupts crystal packing [1].

Conformational analysis Crystallization behavior Entropy of binding Molecular docking

High-Value Application Scenarios for Procurement


PDE4 Inhibitor and Immuno-Oncology Scaffold Elaboration

The 6-methoxy-3′-nitro-biphenyl core with the acetonitrile handle at position 3 provides a validated entry point for constructing PDE4 inhibitors (e.g., D159153 series) and PD-1/PD-L1 antagonists [1]. The acetonitrile group can be hydrolyzed to the carboxylic acid (as documented in PubChem CID 58020364), reduced to the amine, or converted to tetrazole bioisosteres—transformations that are well-precedented in nitrophenylacetonitrile chemistry [2]. The 3′-nitro group can subsequently be reduced to a 3′-amino group for further diversification via amide coupling or reductive amination, following the synthetic logic claimed in EP 2029519 A1 [3]. Procurement of this specific intermediate enables parallel SAR exploration that is not possible with mono-substituted analogs lacking either the nitro or methoxy group.

Organocatalytic and Knoevenagel Condensation Building Block

The nitro-activated benzylic protons enable the compound to serve as a pronucleophile in organocatalytic Michael additions to α,β-unsaturated aldehydes and in Knoevenagel condensations with aromatic aldehydes, as established for the broader nitrophenylacetonitrile class . Baseline p-nitrophenylacetonitrile achieves 90–95% yields in ZnCl₂-catalyzed condensations within 30 minutes at room temperature, and the additional 6-methoxy group on the target compound is expected to further modulate reactivity through electronic effects . This application is inaccessible to methoxy-only biphenylacetonitriles (CAS 893734-31-1), which lack the essential nitro activating group.

Analytical Reference Standard for Profiling

With four hydrogen-bond acceptor sites and an estimated TPSA of ~85 Ų, the target compound exhibits significantly different chromatographic retention compared to unsubstituted biphenylacetonitrile (~24 Ų TPSA) and mono-substituted analogs [1]. This property makes it a valuable reference standard for HPLC or LC-MS method development when profiling complex mixtures containing multiple biphenyl derivatives, such as pharmaceutical impurity analysis or environmental monitoring of nitrobiphenyl compounds. The distinct molecular weight (268.27 g/mol) further enables unambiguous mass spectrometric identification against lighter analogs [2].

Push-Pull Chromophore and Liquid Crystal Precursor

The combination of electron-donating (6-OMe) and electron-withdrawing (3′-NO₂) substituents on the biphenyl core, coupled with the polarizable nitrile group, creates a donor-π-acceptor system suitable for nonlinear optical (NLO) chromophore design and liquid crystal intermediate synthesis . The biphenyl structural motif is recognized as a privileged scaffold for liquid crystalline materials, and the acetonitrile group offers a synthetic entry point for further polarization enhancement via Knoevenagel condensation to extended conjugated systems, with expected yields in the 83–95% range based on nitrophenylacetonitrile precedent [1].

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